ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate
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Overview
Description
PROCYANIDINB23’O-GALLATE: is a plant-derived compound belonging to the class of flavonoids. It is primarily found in grape seeds, apples, and tea. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . It is known for its ability to scavenge free radicals, thereby reducing oxidative stress and potentially preventing cardiovascular diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: PROCYANIDINB23’O-GALLATE can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid . This method effectively produces bioactive galloylated procyanidin B2-3’-O-gallate.
Industrial Production Methods: Industrial production often involves the extraction of the compound from natural sources such as grape seeds. The process includes extraction, separation, and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: PROCYANIDINB23’O-GALLATE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which retain the core structure of PROCYANIDINB23’O-GALLATE .
Scientific Research Applications
Chemistry: In chemistry, PROCYANIDINB23’O-GALLATE is used as a natural antioxidant to stabilize food colors and prevent the oxidation of unsaturated fats .
Biology: In biological research, it is studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various in vitro and in vivo models .
Medicine: In medicine, PROCYANIDINB23’O-GALLATE is explored for its potential therapeutic effects on cardiovascular diseases and cancer. It has been found to reduce oxidative stress and improve overall cardiovascular health .
Industry: In the industrial sector, the compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .
Mechanism of Action
PROCYANIDINB23’O-GALLATE exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . The compound also modulates various signaling pathways, including the Nrf2-HO-1/NQO1 pathway, which plays a crucial role in cellular defense mechanisms . Additionally, it has been shown to inhibit the activity of pro-inflammatory enzymes and reduce the expression of inflammatory cytokines .
Comparison with Similar Compounds
- Procyanidin B2
- Procyanidin B2-3,3’-di-O-gallate
- Procyanidin B5-3’-gallate
Comparison: Compared to other similar compounds, PROCYANIDINB23’O-GALLATE exhibits a unique combination of antioxidant and anti-inflammatory properties. Its galloyl group enhances its biological activity, making it more effective in scavenging free radicals and reducing inflammation . Additionally, its ability to penetrate the blood-brain barrier and exert neuroprotective effects sets it apart from other procyanidins .
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKNLZNDSEVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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